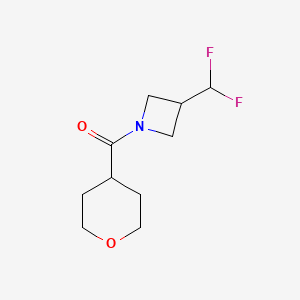

![molecular formula C8H3BrN2S2 B2472496 2-Bromobenzo[1,2-d:3,4-d']bis(thiazole) CAS No. 1396878-59-3](/img/structure/B2472496.png)

2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

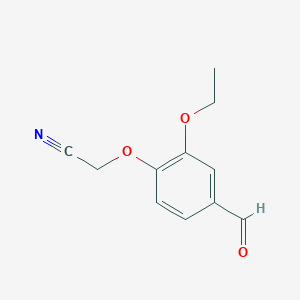

“2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole)” is a bromo derivative of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), also known as isoBBT . It is an electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Synthesis Analysis

The compound was selectively obtained from the bromination of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H-, 13C-NMR, IR and UV spectroscopy, and mass spectrometry .Molecular Structure Analysis

The electronic structure and delocalization in “2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole)” were studied using X-ray diffraction analysis and ab initio calculations .Chemical Reactions Analysis

The compound has been shown to increase in reactivity in aromatic nucleophilic substitution reactions . It does not reduce the ability to undergo cross-coupling reactions .Physical And Chemical Properties Analysis

The compound is slightly soluble in water .Scientific Research Applications

Synthetic Pathways and Biological Importance

2-Bromobenzo[1,2-d:3,4-d']bis(thiazole) and related compounds are significant in various scientific research applications due to their versatile chemical structure and potential biological activities. The synthesis of benzothiazole derivatives, including those with bromo groups, has been explored for their broad spectrum of biological activities. These activities span from antimicrobial to anticancer properties. For example, the synthesis and biological importance of 2-(thio)ureabenzothiazoles have been highlighted, showcasing their potential as therapeutic agents. These compounds are notable in medicinal chemistry, with applications ranging from fungicides to treatment options for rheumatoid arthritis and lupus erythematosus (Rosales-Hernández et al., 2022).

Environmental Impact and Flame Retardancy

The environmental presence and impact of brominated flame retardants (BFRs), including novel brominated compounds similar in structure to 2-Bromobenzo[1,2-d:3,4-d']bis(thiazole), have been extensively reviewed. These substances are prevalent in indoor environments, consumer goods, and food, raising concerns about their environmental fate and potential risks. The demand for such compounds has necessitated further research into their occurrence, toxicity, and the optimization of analytical methods for their detection (Zuiderveen et al., 2020).

Mechanism of Action

Target of Action

2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is a bromoderivative of benzofused 1,2,5-thiadiazoles . These compounds are important precursors for the synthesis of dyes, which are widely used to design effective photovoltaic materials . Therefore, the primary targets of this compound are the molecules involved in the photovoltaic process.

Mode of Action

The compound acts as an electron-withdrawing building block in the synthesis of organic dyes . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of organic dyes and photovoltaic materials . The compound’s electron-withdrawing properties and its ability to undergo aromatic nucleophilic substitution reactions and cross-coupling reactions play a crucial role in these pathways .

Result of Action

The result of the action of 2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) is the production of effective photovoltaic materials . These materials have various applications in optoelectronics .

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromobenzo[1,2-d:3,4-d’]bis(thiazole) are largely defined by its electron-withdrawing nature . It has been found to participate in aromatic nucleophilic substitution reactions, palladium-catalyzed cross-coupling, and direct C-H arylation

Molecular Mechanism

Its electron-withdrawing properties suggest that it may interact with biomolecules in ways that influence their electrical properties

properties

IUPAC Name |

2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSSKTCCOCQRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1N=C(S3)Br)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

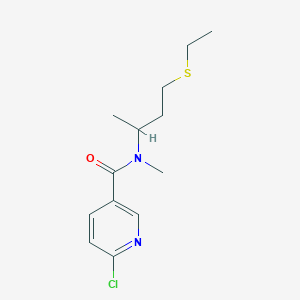

![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)

![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)

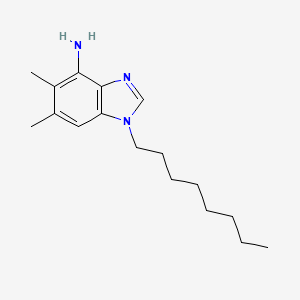

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

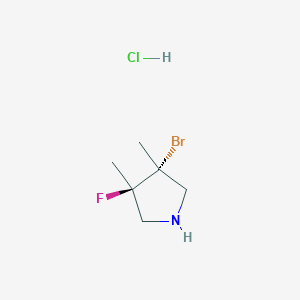

![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2472436.png)